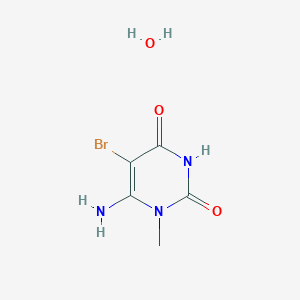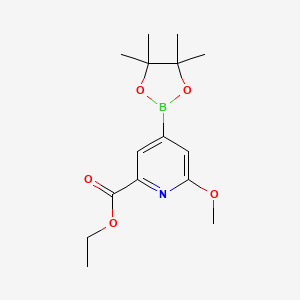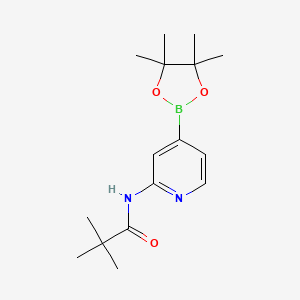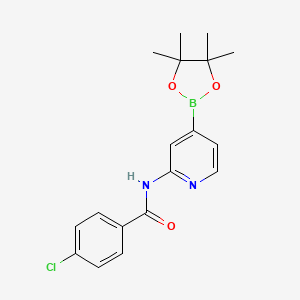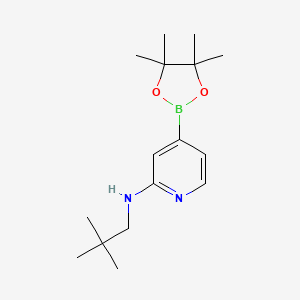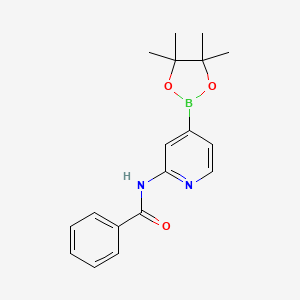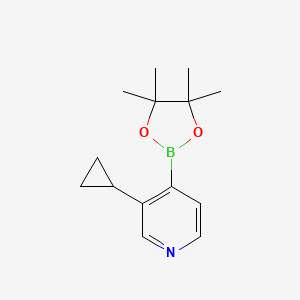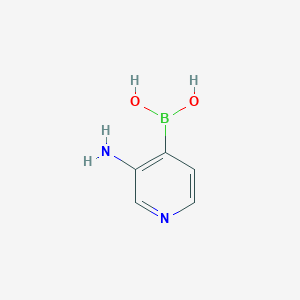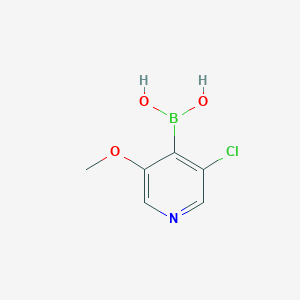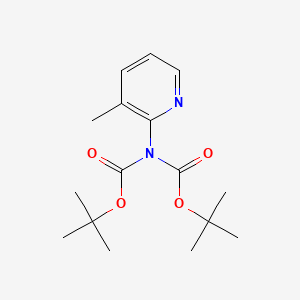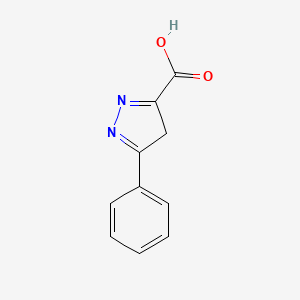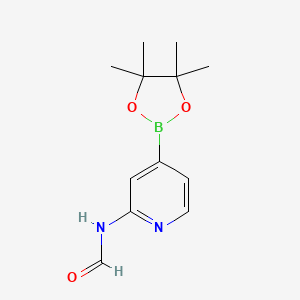
2-(Formamido)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Formamido)pyridine-4-boronic acid pinacol ester (2FPBA) is a boronate ester that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in a variety of organic synthesis methods and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(Formamido)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals. It has also been used in the preparation of bioactive compounds and in the development of new materials. In addition, it has been used in the study of protein-ligand interactions and in the development of new drug delivery systems.
Wirkmechanismus
2-(Formamido)pyridine-4-boronic acid pinacol ester is known to interact with proteins and other enzymes in the body, which is how it exerts its biochemical and physiological effects. The mechanism of action of 2-(Formamido)pyridine-4-boronic acid pinacol ester is thought to involve the binding of the boronate ester to the target protein or enzyme, which then triggers a conformational change in the protein or enzyme. This conformational change then leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
2-(Formamido)pyridine-4-boronic acid pinacol ester has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of enzymes, and the modulation of gene expression. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the immune system and to have an effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments has several advantages. It is a relatively inexpensive reagent and is easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it has a wide range of biochemical and physiological effects and can be used in a variety of research applications.
However, there are some limitations to the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments. It is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-(Formamido)pyridine-4-boronic acid pinacol ester are still being explored, and there are many potential future directions for research. One potential future direction is the development of new drug delivery systems using 2-(Formamido)pyridine-4-boronic acid pinacol ester. Additionally, more research could be done on the biochemical and physiological effects of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the mechanisms by which it exerts its effects. Additionally, more research could be done on the synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the development of new synthesis methods. Finally, further research could be done on the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in the synthesis of organic compounds and the development of new materials.
Synthesemethoden
2-(Formamido)pyridine-4-boronic acid pinacol ester is most commonly synthesized through a reaction between 2-formamidopyridine and 4-boronic acid pinacol ester. This reaction is usually carried out in anhydrous conditions and is known to produce a high yield of the desired product. Other methods of synthesis have also been developed, such as the one-pot synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester from 4-boronic acid pinacol ester and 4-formamidopyridine, which has been found to have a higher yield than the two-step reaction.
Eigenschaften
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10(7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTSJQSHGVNACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

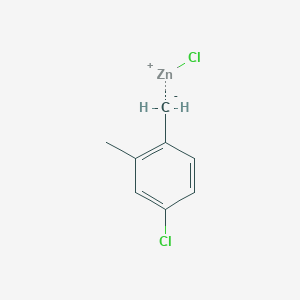
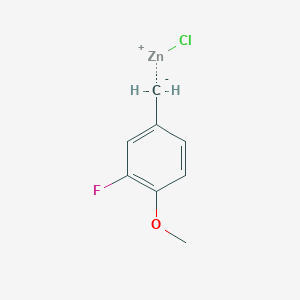
![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)
